N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Description
N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H19N5O5S2 and its molecular weight is 497.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have shown potent growth inhibition properties against various human cancer cell lines .
Mode of Action
Similar compounds have been found to induce apoptosis and cause both s-phase and g2/m-phase arrests in certain cell lines . This suggests that the compound might interact with its targets to disrupt the normal cell cycle, leading to cell death.
Result of Action
The compound has shown potent growth inhibition properties against various human cancer cell lines . This suggests that the compound’s action results in the inhibition of cell growth and proliferation, potentially making it a promising candidate for anticancer therapy.
Biological Activity
N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The compound features several notable structural elements:
- Thiadiazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Benzo[d][1,3]dioxole : A common pharmacophore that enhances biological activity through various mechanisms.
The synthesis of this compound involves a multi-step process that integrates these functional groups to yield a biologically active molecule.
1. Antimicrobial Activity
Research indicates that the thiadiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains with promising results:
Microorganism | Activity | Zone of Inhibition (mm) |
---|---|---|
Staphylococcus aureus | Strong | 18 |
Escherichia coli | Moderate | 15 |
Candida albicans | Weak | 10 |
In a study evaluating derivatives of 1,3,4-thiadiazole, compounds similar to the one showed effective inhibition against Gram-positive bacteria like S. aureus and moderate activity against Gram-negative bacteria like E. coli .
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. Thiadiazole derivatives are known for their cytotoxic effects on various cancer cell lines. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle proteins and apoptotic pathways.
A notable study reported that derivatives containing the thiadiazole ring exhibited IC50 values ranging from 10 to 30 µM against different cancer cell lines, indicating their potential as anticancer agents .
3. Other Pharmacological Activities
Beyond antimicrobial and anticancer activities, compounds with a similar structure have shown efficacy in other areas:
- Anti-inflammatory : Thiadiazole derivatives have been reported to reduce inflammation in animal models.
- Analgesic : Some studies suggest that these compounds may possess pain-relieving properties.
Case Studies and Research Findings
Several studies have highlighted the biological potential of thiadiazole-containing compounds:
- Study on Antimicrobial Efficacy : A comprehensive evaluation of several thiadiazole derivatives revealed that modifications at specific positions significantly enhanced their antibacterial activity. The study concluded that structural optimizations could lead to more potent antimicrobial agents .
- Anticancer Mechanisms : Research focusing on the apoptotic mechanisms induced by thiadiazole derivatives found that they activate caspase pathways leading to programmed cell death in cancer cells .
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O5S2/c28-18(23-14-6-7-16-17(9-14)32-12-31-16)11-33-22-26-25-21(34-22)24-20(30)13-8-19(29)27(10-13)15-4-2-1-3-5-15/h1-7,9,13H,8,10-12H2,(H,23,28)(H,24,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFITVCYHBWTXDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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